Lipophilicity Reduction: XLogP3 of 0.6 Versus LogP 1.11 for 3-Methylquinoxalin-2(1H)-one
3-(Hydroxymethyl)quinoxalin-2(1H)-one exhibits a computed XLogP3 of 0.6, which is approximately 0.5 log units lower than the experimental/computed LogP of 1.11 for its closest structural analog, 3-methylquinoxalin-2(1H)-one (CAS 14003-34-0) [1]. This difference arises from the replacement of a hydrophobic methyl group (-CH3) with a polar hydroxymethyl group (-CH2OH), which adds a hydrogen-bond donor and increases topological polar surface area. The lower lipophilicity translates to improved predicted aqueous solubility and reduced non-specific protein binding, both of which are critical parameters in early-stage drug discovery for achieving favorable ADME profiles.
| Evidence Dimension | Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | 3-Methylquinoxalin-2(1H)-one (CAS 14003-34-0): LogP = 1.11 |
| Quantified Difference | Δ LogP ≈ -0.51 (target is more hydrophilic by ~0.5 log units) |
| Conditions | Computed values: XLogP3 (PubChem 2019.06.18 release) for target; LogP from Sielc Technologies database for comparator |
Why This Matters
A 0.5 log unit reduction in LogP is pharmaceutically meaningful: it predicts roughly 3-fold higher aqueous solubility according to the Hansch equation, directly impacting formulation, bioavailability, and bioassay reproducibility.
- [1] PubChem Compound Summary CID 23634826, 3-(Hydroxymethyl)quinoxalin-2(1H)-one. Computed Properties: XLogP3-AA = 0.6. National Center for Biotechnology Information. View Source
